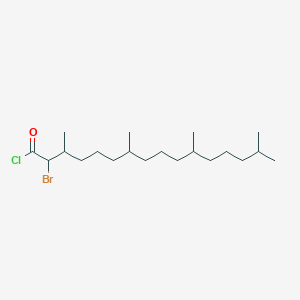
2-Bromo-3,7,11,15-tetramethylhexadecanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3,7,11,15-tetramethylhexadecanoyl chloride is a chemical compound known for its unique structure and properties It is a derivative of hexadecanoyl chloride, with bromine and multiple methyl groups attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,7,11,15-tetramethylhexadecanoyl chloride typically involves the bromination of 3,7,11,15-tetramethylhexadecanoyl chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,7,11,15-tetramethylhexadecanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted derivatives like alcohols, amines, or thiols.
Reduction: Formation of alcohols or alkanes.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2-Bromo-3,7,11,15-tetramethylhexadecanoyl chloride has a wide range of applications in scientific research:
Biology: Studied for its potential effects on biological systems and as a precursor for biologically active molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3,7,11,15-tetramethylhexadecanoyl chloride involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the acyl chloride group are key functional groups that participate in chemical reactions. The compound can interact with molecular targets such as enzymes, proteins, and other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
3,7,11,15-Tetramethylhexadecanoyl chloride: Lacks the bromine atom, leading to different reactivity and applications.
2-Bromohexadecanoyl chloride: Similar structure but without the multiple methyl groups, affecting its chemical properties.
Hexadecanoyl chloride: A simpler structure with different reactivity and fewer applications.
Uniqueness
2-Bromo-3,7,11,15-tetramethylhexadecanoyl chloride is unique due to the presence of both bromine and multiple methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Properties
CAS No. |
113719-95-2 |
|---|---|
Molecular Formula |
C20H38BrClO |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
2-bromo-3,7,11,15-tetramethylhexadecanoyl chloride |
InChI |
InChI=1S/C20H38BrClO/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(21)20(22)23/h15-19H,6-14H2,1-5H3 |
InChI Key |
FAQHRFKZPBANOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


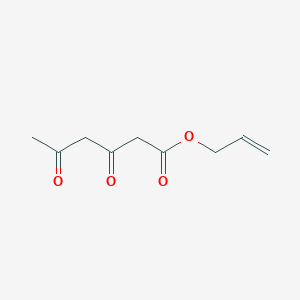
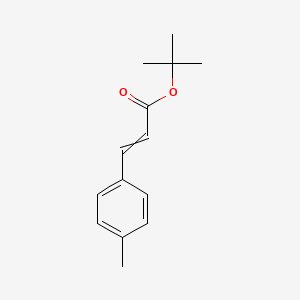
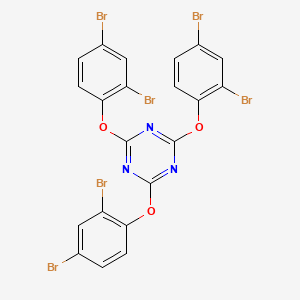

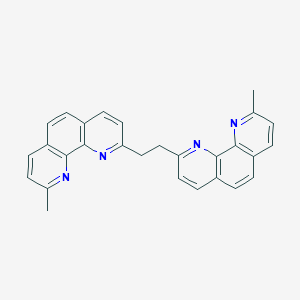
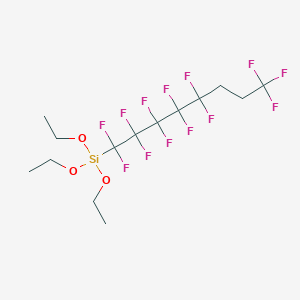
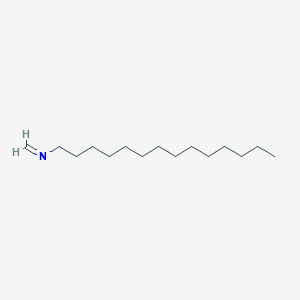
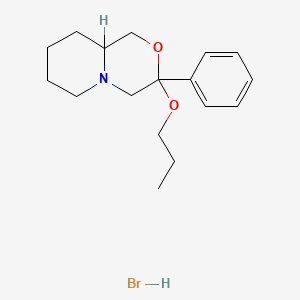
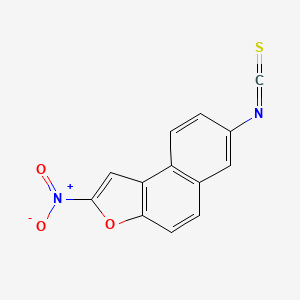
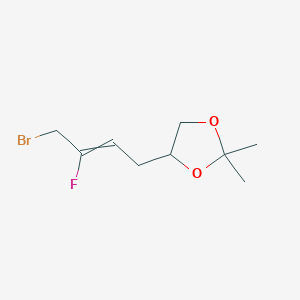
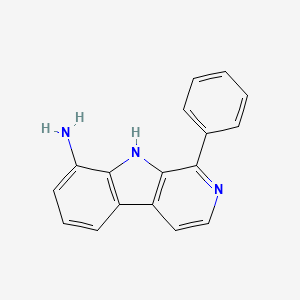
![4-[(Pentamethyldisilanyl)ethynyl]benzonitrile](/img/structure/B14290980.png)
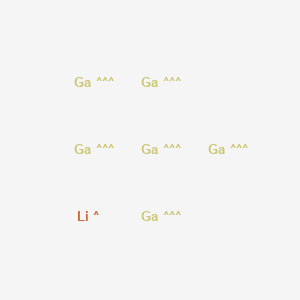
![3-Bromo-2-[(but-2-en-1-yl)oxy]oxane](/img/structure/B14290997.png)
